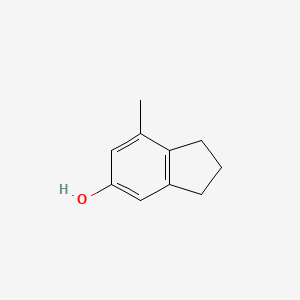

7-Methylindan-5-ol

Description

Contextualization within the Broader Field of Indane Chemistry

The indane scaffold is a prevalent structural motif in a multitude of biologically active molecules and functional materials. Indane and its derivatives are recognized for their broad range of applications, serving as intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. nih.gov The chemistry of indanes is rich and varied, with research focusing on the development of efficient synthetic routes to functionalized indane systems. The strategic placement of substituents on the indane core allows for the fine-tuning of a molecule's properties, making compounds like 7-Methylindan-5-ol particularly interesting. The presence of both a hydroxyl and a methyl group on the aromatic ring of the indane structure provides multiple sites for further chemical modification, positioning it as a versatile building block in the synthesis of more complex molecular architectures.

Significance in Modern Organic Synthesis and Specialized Industrial Chemistry

In modern organic synthesis, this compound serves as a crucial intermediate. The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or can direct further electrophilic substitution on the aromatic ring. The synthesis of various indanone derivatives, which are precursors to indanols like this compound, is a well-established area of research, often involving intramolecular Friedel-Crafts reactions. beilstein-journals.org

While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural similarity to compounds used in the pharmaceutical industry suggests its potential as a key starting material. For instance, indane derivatives are integral to the structure of various therapeutic agents. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the specialized chemical industry, which supplies building blocks for drug discovery and development programs. One innovative approach to producing methylindan involves a two-step method from xylose or hemicellulose, highlighting a move towards sustainable chemical manufacturing. nih.gov

Overview of Current Academic Research Trajectories Concerning this compound

Current academic research involving this compound and related structures is multifaceted. One major area of investigation is its use as a precursor in the synthesis of novel bioactive molecules. Researchers are exploring its potential in generating libraries of compounds for screening against various biological targets. For example, derivatives of similar indane structures have been investigated for their potential antioxidant and anti-inflammatory properties. ontosight.ai

Another research trajectory focuses on the development of new synthetic methodologies for the preparation of substituted indanes. This includes the exploration of catalytic methods to achieve regioselective functionalization of the indane core. The synthesis of complex natural products and their analogues often relies on the availability of versatile building blocks like this compound. For instance, the asymmetric synthesis of hydrindenones, which are related bicyclic structures, is a key area of research for accessing chiral molecules with potential therapeutic applications. nih.gov The study of compounds like 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a potent inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), showcases the importance of the broader class of molecules in medicinal chemistry. nih.gov

Structure

3D Structure

Properties

CAS No. |

20294-40-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

7-methyl-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C10H12O/c1-7-5-9(11)6-8-3-2-4-10(7)8/h5-6,11H,2-4H2,1H3 |

InChI Key |

IAQJQARSMHTBDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 7 Methylindan 5 Ol

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Achieving high yields and specific stereochemical outcomes in the synthesis of 7-Methylindan-5-ol is paramount. This necessitates a thorough understanding and meticulous adjustment of various reaction parameters.

Design and Application of Advanced Catalytic Systems

Advanced catalytic systems are indispensable for achieving efficient and selective synthesis of complex molecules like this compound.

Palladium-based Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. In the context of indanol synthesis, palladium catalysts, often in conjunction with specific ligands, can facilitate cross-coupling reactions, cyclizations, and functionalizations. For example, Suzuki-Miyaura coupling reactions, which involve the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, are widely used in constructing complex aromatic systems acs.org. Optimization studies have shown that switching from Pd(OAc)₂ with PPh₃ to a Pd black catalyst with K₂CO₃ in methanol (B129727) can significantly improve isolated yields and reduce reaction times and temperatures acs.org. The precise control of palladium catalyst loading, often in the range of parts per million (ppm), is crucial for both economic viability and minimizing residual metal contamination acs.org.

Grignard Reagents: Grignard reagents, organomagnesium halides, are powerful nucleophiles and bases commonly employed in carbon-carbon bond formation. Their application in the synthesis of indanols typically involves the addition of a Grignard reagent to a carbonyl group, followed by cyclization or further functionalization. For instance, Kumada–Corriu reactions, which utilize Grignard reagents in palladium-catalyzed cross-coupling, have been applied in the scale-up of intermediates, demonstrating the utility of these reagents in conjunction with advanced catalytic systems acs.org. The successful application of Grignard reagents often requires careful control of reaction temperature and solvent to manage their reactivity and prevent side reactions.

Impact of Temperature, Pressure, and Additives on Reaction Kinetics and Thermodynamics

The optimization of reaction conditions extends to the careful manipulation of temperature, pressure, and the inclusion of specific additives.

Temperature: Reaction temperature directly influences reaction kinetics and thermodynamics. Higher temperatures generally increase reaction rates by providing more kinetic energy for molecular collisions and overcoming activation energy barriers. However, excessive temperatures can lead to increased side product formation, decomposition of reactants or products, and reduced selectivity. For instance, optimization studies for certain reactions have shown that reducing temperature while increasing reaction time can lead to improved yields acs.orgacs.org.

Pressure: While less commonly discussed for many bench-scale syntheses, pressure can play a significant role in reactions involving gases or in influencing equilibrium positions. For example, reactions conducted under pressure might be employed to increase the concentration of gaseous reactants or to stabilize reactive intermediates.

Additives: Additives, such as bases, acids, ligands, or reducing agents, are frequently used to enhance reaction efficiency, control selectivity, or stabilize intermediates. The addition of reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) has been found to significantly increase yields in palladium-catalyzed cyanation reactions mdpi.com. Similarly, the choice of base (e.g., K₂CO₃) and solvent (e.g., methanol) can be critical for optimizing palladium-catalyzed cross-coupling reactions acs.org. The use of specific chiral catalysts or hydrogen-bonding catalysts can also be considered additives that are crucial for achieving stereocontrol rsc.org.

In-depth Mechanistic Investigations of Synthetic Transformations

Understanding the step-by-step mechanisms of synthetic transformations is crucial for rationalizing experimental observations, identifying potential bottlenecks, and guiding further optimization efforts.

Mechanistic studies for the synthesis of indanols often involve the investigation of catalytic cycles, intermediate species, and transition states. For example, in metalloradical catalyzed reactions, such as the synthesis of substituted 1H-indenes, computational studies (DFT) have revealed stepwise processes involving the activation of diazo compounds to form metal-carbene radical intermediates. These intermediates then undergo radical ring-closure, followed by product elimination via hydrogen transfer, regenerating the catalyst researchgate.net. Experimental evidence, such as radical trapping experiments using TEMPO or EPR spectroscopy with PBN, can confirm the involvement of radical species in these transformations researchgate.net.

In other catalytic processes, such as enantioselective protonation, mechanisms often involve the generation of reactive intermediates (e.g., carbanions, enolates) via photoredox catalysis or other activation methods. These intermediates then undergo enantioselective protonation within a chiral environment provided by the catalyst or reaction medium rsc.org. The precise sequence of electron transfer, radical formation, and protonation steps is critical for achieving high enantioselectivity rsc.org.

The development of advanced catalytic systems, such as those involving rhodium complexes with planar chiral indenyl ligands, also relies on detailed mechanistic understanding to design effective catalysts for enantioselective transformations like amidation nih.gov.

Chemical Reactivity and Advanced Transformations of 7 Methylindan 5 Ol

Comprehensive Analysis of Reactions Involving the Hydroxyl Moiety

The hydroxyl group at the 5-position is phenolic in nature, making it a prime site for a variety of chemical modifications. Its reactivity is influenced by the electron-donating nature of the fused alkyl ring system and the methyl group.

The phenolic -OH group of 7-Methylindan-5-ol can be readily converted into ethers and esters, which are common strategies for protecting the hydroxyl group or modifying the compound's properties. ontosight.ai

Etherification: Williamson ether synthesis is a principal method for converting this compound to its corresponding ethers. This reaction involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

Table 1: Representative Etherification Reactions

| Alkylating Agent | Base | Product |

|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 5-Methoxy-7-methylindane |

| Ethyl Bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | 5-Ethoxy-7-methylindane |

Esterification: Ester derivatives can be synthesized through reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. medcraveonline.com This process modifies the electronic and steric properties of the molecule.

Table 2: Representative Esterification Reactions

| Acylating Agent | Base/Catalyst | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | 7-Methylindan-5-yl acetate |

| Acetic Anhydride | Pyridine | 7-Methylindan-5-yl acetate |

Oxidation: The phenolic nature of this compound makes it susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or polymerization. However, under controlled conditions, selective oxidation can occur. For instance, oxidation of similar phenolic compounds can yield quinone-like structures, although this can be challenging to control on the indane system without affecting the benzylic positions of the five-membered ring.

Reduction: The aromatic ring of this compound is generally resistant to reduction under standard conditions. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) under mild conditions would not typically reduce the aromatic ring but could be employed if other reducible functional groups were present. More forceful conditions, such as high pressure and temperature with a rhodium or ruthenium catalyst, would be required to hydrogenate the aromatic ring to the corresponding substituted hexahydroindane (perhydroindane) derivative. Such a reduction would result in the formation of new stereocenters.

Direct dehydration of the hydroxyl group from the aromatic ring to form an indene (B144670) is not a feasible pathway as it would require breaking a stable C(sp²)-O bond and disrupting aromaticity. However, if the five-membered ring were to contain a hydroxyl group at the 1- or 2-position (e.g., 7-Methylindan-1-ol), acid-catalyzed dehydration would be a viable route to produce the corresponding 7-methylindene. This classic elimination reaction proceeds through a carbocation intermediate, leading to the formation of a double bond within the five-membered ring.

Detailed Study of Electrophilic Aromatic Substitution Reactions on the Indane Ring

Electrophilic aromatic substitution (SEAr) is a key class of reactions for functionalizing the benzene (B151609) ring of the indane system. wikipedia.org The rate and regioselectivity of these reactions on this compound are governed by the existing substituents: the hydroxyl group (-OH), the methyl group (-CH₃), and the fused alkyl ring. libretexts.org

Hydroxyl Group (-OH): A powerful activating, ortho-, para-directing group.

Methyl Group (-CH₃): A moderately activating, ortho-, para-directing group.

Fused Alkyl Ring: Weakly activating and directs ortho- and para- to its points of attachment.

The positions available for substitution are C4 and C6. The powerful directing effect of the hydroxyl group at C5 dominates, strongly favoring substitution at the ortho positions, C4 and C6. The methyl group at C7 and the fused ring also exert influence, but the hydroxyl group's effect is paramount. Steric hindrance from the methyl group and the cyclopentyl portion of the indane ring may influence the ratio of C4 to C6 substitution.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-7-methylindan-5-ol and 6-Nitro-7-methylindan-5-ol |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-7-methylindan-5-ol and 6-Bromo-7-methylindan-5-ol |

| Sulfonation | Fuming H₂SO₄ | 7-Methyl-5-hydroxyindane-4-sulfonic acid and 7-Methyl-5-hydroxyindane-6-sulfonic acid |

Investigations into Nucleophilic Substitution and Addition Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not feasible. nih.gov SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov The this compound ring is substituted with electron-donating groups (-OH, -CH₃, alkyl ring), which deactivate the ring toward nucleophilic attack.

Nucleophilic addition reactions are not characteristic of the aromatic portion of the molecule. Such reactions would require prior disruption of the aromatic system, for example, through a Birch reduction, which would convert the benzene ring into a non-aromatic cyclohexadiene, a substrate more amenable to nucleophilic addition.

Ring-Opening and Ring-Closing Metathesis Reactions

Olefin metathesis reactions are powerful carbon-carbon bond-forming methods catalyzed by metal-carbene complexes, such as Grubbs or Schrock catalysts. taylorfrancis.com These reactions are not directly applicable to the aromatic this compound but can be employed on suitably modified derivatives.

Ring-Closing Metathesis (RCM): RCM is used to form cyclic alkenes from acyclic dienes. wikipedia.orgorganic-chemistry.org To apply this to the indane system, one could envision synthesizing a derivative of this compound bearing two alkenyl chains. For example, a precursor with allyl groups attached at the C4 and C6 positions could undergo intramolecular RCM to form a new, complex polycyclic system fused to the original indane core. The success of the reaction would depend on the length and flexibility of the tethers to allow for ring closure. youtube.com

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization of strained cyclic olefins. mit.edu The indane skeleton itself is not a substrate for ROMP. To utilize this chemistry, the this compound structure would need to be incorporated into a strained cyclic monomer, such as a norbornene or cyclobutene (B1205218) derivative. Polymerization of such a monomer via ROMP would produce a polymer with pendant this compound units. rsc.org

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₂O |

| 5-Methoxy-7-methylindane | C₁₁H₁₄O |

| 5-Ethoxy-7-methylindane | C₁₂H₁₆O |

| 5-(Benzyloxy)-7-methylindane | C₁₇H₁₈O |

| 7-Methylindan-5-yl acetate | C₁₂H₁₄O₂ |

| 7-Methylindan-5-yl benzoate | C₁₇H₁₆O₂ |

| 7-Methylindan-1-ol | C₁₀H₁₂O |

| 7-Methylindene | C₁₀H₁₀ |

| 4-Nitro-7-methylindan-5-ol | C₁₀H₁₁NO₃ |

| 6-Nitro-7-methylindan-5-ol | C₁₀H₁₁NO₃ |

| 4-Bromo-7-methylindan-5-ol | C₁₀H₁₁BrO |

| 6-Bromo-7-methylindan-5-ol | C₁₀H₁₁BrO |

| 7-Methyl-5-hydroxyindane-4-sulfonic acid | C₁₀H₁₂O₄S |

| 7-Methyl-5-hydroxyindane-6-sulfonic acid | C₁₀H₁₂O₄S |

| 4-Acetyl-7-methylindan-5-ol | C₁₂H₁₄O₂ |

| 6-Acetyl-7-methylindan-5-ol | C₁₂H₁₄O₂ |

| Sodium Hydride | NaH |

| Potassium Carbonate | K₂CO₃ |

| Sodium Hydroxide | NaOH |

| Pyridine | C₅H₅N |

| Nitric Acid | HNO₃ |

| Sulfuric Acid | H₂SO₄ |

| Bromine | Br₂ |

| Iron(III) Bromide | FeBr₃ |

| Acetyl Chloride | C₂H₃ClO |

Rearrangement Reactions and Associated Mechanisms

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.com For alcohols like this compound, these reactions are typically initiated by the formation of a carbocation intermediate under acidic conditions.

One of the most pertinent potential rearrangements for this compound is the Wagner-Meerwein rearrangement , a type of carbocation rearrangement. nptel.ac.in The general mechanism involves a 1,2-shift of a hydride or an alkyl group to a carbocation center. allen.inmasterorganicchemistry.com

The proposed mechanism for this compound would proceed as follows:

Protonation : The hydroxyl group is protonated by a strong acid, converting it into a good leaving group (water).

Carbocation Formation : The protonated alcohol loses a water molecule to form a secondary carbocation at the C5 position. This carbocation is stabilized by the adjacent aromatic ring (benzylic position).

Migration : A hydride or alkyl group from an adjacent carbon can migrate to the carbocation center. This migration results in the formation of a new, often more stable, carbocation.

Deprotonation/Nucleophilic Attack : The rearranged carbocation can then be quenched by a nucleophile or lose a proton to form an alkene, yielding the final rearranged product.

While this pathway is mechanistically plausible for the indanol scaffold, specific studies detailing the rearrangement products of this compound are not extensively documented. The stability of the initial secondary benzylic carbocation may influence the propensity for rearrangement compared to simple substitution or elimination reactions.

Another significant class of rearrangements is the Pinacol rearrangement , which involves the transformation of a 1,2-diol into a ketone. nptel.ac.in For this compound to undergo this reaction, it would first need to be converted into a vicinal diol, for example, through oxidation of the aromatic ring followed by dihydroxylation.

| Rearrangement Type | Key Intermediate | Potential Outcome for Indanol Scaffold |

| Wagner-Meerwein | Carbocation | Skeletal rearrangement, ring expansion/contraction |

| Pinacol | Carbocation (from 1,2-diol) | Formation of a ketone (pinacolone) |

Exploration of Metal-Mediated and Organocatalytic Transformations

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. The structure of this compound offers multiple sites for such transformations.

Metal-Mediated Transformations

Transition metals are powerful catalysts for a wide array of reactions, including C-H functionalization and cross-coupling. mdpi.com The aromatic ring and the alcohol group of this compound are potential handles for these transformations.

C–H Functionalization : The aromatic C-H bonds of the indanol ring system can be targeted for direct functionalization using transition-metal catalysts. rsc.org Metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru) are commonly employed. nih.govnih.gov The hydroxyl group can act as a directing group, guiding the catalyst to functionalize specific C-H bonds, typically at the ortho position (C4 or C6). This strategy allows for the introduction of various substituents, including aryl, alkyl, or other functional groups.

Cross-Coupling Reactions : The hydroxyl group can be converted into a better leaving group (e.g., a triflate), enabling its participation in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, 7-methylindan-5-one, using a variety of metal-based oxidants.

Table of Potential Metal-Mediated Transformations

| Reaction Type | Metal Catalyst (Example) | Substrate Site | Product Type |

|---|---|---|---|

| C–H Arylation | Pd(OAc)₂ | Aromatic Ring (C4/C6) | Biaryl derivative |

| Oxidation | RuCl₃ | Secondary Alcohol (C5-OH) | 7-Methylindan-5-one |

| Suzuki Coupling | Pd(PPh₃)₄ | C5-OTf (from C5-OH) | 5-Aryl-7-methylindan |

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often providing high stereoselectivity. While reactions performed on this compound are plausible (e.g., organocatalytic oxidation), the indanol scaffold itself is highly valuable in the design of organocatalysts.

Catalyst Scaffolding : Chiral indanol derivatives are pivotal scaffolds for a new generation of catalysts. For instance, indanol-based chiral organoiodine catalysts have been developed for enantioselective dearomatization reactions. nih.gov this compound can serve as a precursor to such catalysts. By resolving its enantiomers and functionalizing the hydroxyl group, new chiral ligands and catalysts can be synthesized for use in asymmetric catalysis.

Asymmetric Reactions : Proline and its derivatives, as organocatalysts, are effective in promoting asymmetric aldol (B89426) and Mannich reactions. researchgate.netmdpi.com Similarly, chiral catalysts derived from the this compound backbone could be envisioned to catalyze a range of asymmetric transformations. Amine organocatalysis, for example, has been used for remote C-H hydroxylation, a strategy that could potentially be adapted for complex indanol derivatives. nih.gov

Table of Potential Organocatalytic Applications

| Application | Catalyst Type (Example) | Role of Indanol | Potential Reaction |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Indanol-Iodine | Catalyst Scaffold | Dearomatization |

| Asymmetric Synthesis | Chiral Indanol-Phosphine | Chiral Ligand | Asymmetric Hydrogenation |

| Oxidation | TEMPO/Bleach | Substrate | Oxidation to Ketone |

Synthesis and Structural Elucidation of 7 Methylindan 5 Ol Derivatives

Preparation of Functionalized Ether and Ester Derivatives

The phenolic hydroxyl group of 7-methylindan-5-ol is a primary site for functionalization, allowing for the straightforward synthesis of a diverse range of ether and ester derivatives. These reactions are fundamental for modifying the molecule's physicochemical properties.

Ether Derivatives: The synthesis of ether derivatives from this compound can be readily achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. Subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic alkylating agents yields the corresponding ether.

Ester Derivatives: Esterification of the hydroxyl group is another common and versatile modification. medcraveonline.com This transformation can be accomplished by reacting this compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl). researchgate.net Enzymatic esterification processes have also been reported for similar phenolic compounds, offering a milder and more selective alternative. medcraveonline.com

| Derivative Type | Reagent | Catalyst/Base | Typical Solvent | General Product Structure |

| Ether | Alkyl Halide (R-X) | K₂CO₃, NaH | Acetone, DMF | 7-Methyl-5-(alkoxy)indan |

| Ester | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane | 7-Methylindan-5-yl acetate |

| Ester | Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | Dichloromethane | 7-Methylindan-5-yl benzoate |

Synthesis and Reactivity of Halogenated Analogues for Further Functionalization

The introduction of halogen atoms onto the aromatic ring of this compound is a critical step for enabling further structural diversification, particularly through cross-coupling reactions. The synthesis of these halogenated analogues typically proceeds via electrophilic aromatic substitution. The regioselectivity of the halogenation is directed by the existing activating groups: the hydroxyl (-OH) and methyl (-CH₃) groups.

Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for chlorination, bromination, and iodination, respectively. nih.gov The reaction conditions can be tuned to control the degree and position of halogenation. The resulting aryl halides are stable intermediates that can be purified by standard methods like column chromatography. These halogenated derivatives, particularly bromo- and iodo-analogues, are highly valuable precursors for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net

| Halogenation Type | Reagent | Typical Conditions | Potential Product |

| Chlorination | N-Chlorosuccinimide (NCS) | CHCl₃, reflux | Chloro-7-methylindan-5-ol |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, room temp. | Bromo-7-methylindan-5-ol |

| Iodination | N-Iodosuccinimide (NIS) | Acetic acid, 70 °C | Iodo-7-methylindan-5-ol |

Construction of Carbon-Carbon Bonds for Expanded Molecular Architectures (e.g., Arylation, Alkylation, various Cross-coupling reactions)

Expanding the molecular framework of this compound through the formation of new carbon-carbon bonds is essential for creating more complex architectures. This is predominantly achieved using modern cross-coupling methodologies, which rely on the halogenated derivatives discussed previously.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov

Suzuki Coupling: This reaction involves the coupling of an aryl halide (e.g., bromo-7-methylindan-5-ol) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov

Stille Coupling: The Stille reaction utilizes organotin compounds as the coupling partner for the aryl halide, catalyzed by a palladium complex. nih.govresearchgate.netscispace.com This reaction is known for its tolerance of a wide variety of functional groups.

Other Couplings: Other notable methods include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Negishi coupling (using organozinc reagents), each providing access to different types of molecular extensions.

These reactions facilitate the introduction of diverse substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the indane core. nih.govchalmers.se

Alkylation and Arylation: Direct Friedel-Crafts alkylation or acylation can also be employed on the electron-rich aromatic ring of this compound or its ether derivatives to form C-C bonds, although this method may sometimes suffer from issues with regioselectivity and over-alkylation. beilstein-journals.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-Aryl |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Cu(I) salts | Aryl-Alkyl/Aryl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkynyl |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkenyl |

Introduction of Heteroatom-Containing Moieties (e.g., Nitrogen, Sulfur)

Incorporating heteroatoms like nitrogen and sulfur into the this compound structure can significantly alter its biological and chemical properties.

Nitrogen-Containing Moieties: The most common method for introducing a nitrogen functionality is through nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivative can then be readily reduced to an amino group (aniline derivative) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This primary amine can be further functionalized into amides, sulfonamides, or subjected to diazotization to introduce other functionalities.

Sulfur-Containing Moieties: Sulfur can be introduced via electrophilic substitution reactions. For instance, chlorosulfonation of the aromatic ring with chlorosulfonic acid yields a sulfonyl chloride. This intermediate is highly reactive and can be converted into sulfonamides by reacting with primary or secondary amines, or into sulfonic acids upon hydrolysis.

Stereochemical Control and Diastereomeric/Enantiomeric Separation in Derivative Synthesis

While this compound itself is achiral, its derivatives can possess stereocenters, making stereochemical control a critical aspect of their synthesis. New chiral centers can be introduced through reactions such as alkylation or reduction of a ketone on the five-membered ring.

Stereoselective Synthesis: The creation of specific stereoisomers can be achieved through asymmetric synthesis. researchgate.netnih.gov This often involves the use of chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of a reaction. nih.gov For example, the stereoselective reduction of a ketone derivative of this compound using a chiral reducing agent can lead to the preferential formation of one enantiomer of the corresponding alcohol. researchgate.net

Diastereomeric/Enantiomeric Separation: When a reaction produces a mixture of stereoisomers, separation is necessary to isolate the pure compounds.

Diastereomers can often be separated using standard chromatographic techniques like column chromatography or by fractional crystallization, due to their different physical properties. nih.gov

Enantiomers , which have identical physical properties in a non-chiral environment, require specialized separation methods. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for resolving enantiomeric mixtures. mdpi.com Another classical approach is the formation of diastereomeric salts by reacting the enantiomeric mixture with a chiral resolving agent, followed by separation of the diastereomers via crystallization and subsequent removal of the chiral auxiliary. nih.gov

Advanced Spectroscopic Characterization of 7 Methylindan 5 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise structure of organic molecules like 7-Methylindan-5-ol. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Detailed Structural Assignments

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment (indicated by chemical shifts, δ), their neighboring protons (through spin-spin coupling, J), and their relative abundance (through integration). For this compound, characteristic signals are expected from the aromatic protons, the aliphatic protons of the indane ring, the methyl group, and the hydroxyl proton.

A typical ¹H NMR spectrum might show signals for:

Aromatic protons: These are usually found in the downfield region (δ 6.5-7.5 ppm). For this compound, the substitution pattern on the benzene (B151609) ring would lead to specific splitting patterns (e.g., doublets or multiplets) for the protons at positions 2, 4, and 6.

Aliphatic protons: Protons on the saturated five-membered ring (at positions 1, 2, and 3 of the indane system) typically resonate in the upfield region (δ 1.5-3.0 ppm). Their specific chemical shifts and multiplicities (multiplets) depend on their proximity to the aromatic ring and the hydroxyl group.

Methyl protons: The methyl group at position 7 is expected to appear as a singlet in the δ 2.2-2.4 ppm range, as it has no adjacent protons to couple with.

Hydroxyl proton: The phenolic -OH proton is typically observed as a broad singlet, whose chemical shift is variable (often δ 3.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.

Table 5.1.1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic H2 | ~6.45 | d | ~2.0 | 1H | H2 |

| Aromatic H4 | ~6.65 | d | ~8.0 | 1H | H4 |

| Aromatic H6 | ~6.58 | dd | ~8.0, ~2.0 | 1H | H6 |

| Aliphatic H1 | ~2.95 | m | - | 2H | H1 |

| Aliphatic H3 | ~2.70, ~2.10 | m | - | 2H | H3 |

| Methyl (C7-CH₃) | ~2.30 | s | - | 3H | CH₃ |

| Hydroxyl (OH) | ~4.50 | s | - | 1H | OH |

Note: Chemical shifts and multiplicities are approximate and can vary based on experimental conditions and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, characterized by its chemical shift. This technique is crucial for identifying the types of carbon atoms present (e.g., aromatic, aliphatic, quaternary, methyl, methylene, methine).

Key signals expected for this compound include:

Aromatic carbons: These resonate in the δ 110-155 ppm range. The carbon bearing the hydroxyl group (C5) is typically found at the lower field end of this range.

Aliphatic carbons: Carbons of the five-membered indane ring will appear in the δ 20-50 ppm region.

Methyl carbon: The carbon of the methyl group at position 7 will resonate in the δ 20-25 ppm range.

Table 5.1.2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C5 (C-OH) | ~155.2 | C5 |

| Aromatic C7a | ~145.8 | C7a |

| Aromatic C6 | ~130.5 | C6 |

| Aromatic C4 | ~128.9 | C4 |

| Aromatic C2 | ~115.0 | C2 |

| Aromatic C3a | ~112.3 | C3a |

| Aliphatic C1 | ~40.1 | C1 |

| Aliphatic C3 | ~32.5 | C3 |

| Methyl carbon (C7-CH₃) | ~21.8 | CH₃ |

Note: Chemical shifts are approximate and can vary.

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Spatial Proximity Analysis

Two-dimensional (2D) NMR techniques provide more sophisticated structural information by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are coupled through chemical bonds (typically 2-3 bonds away). For this compound, COSY would confirm the connectivity between adjacent protons on the indane ring and between aromatic protons. For instance, it would show a correlation between H4 and H6, and potentially between H1 and H2, or H1 and H3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This is invaluable for assigning ¹³C NMR signals by linking them to their corresponding proton signals. For example, the signal for the methyl protons would be correlated to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining relative stereochemistry or confirming the spatial arrangement of groups. For this compound, NOESY could help confirm the proximity of the methyl group protons to certain aliphatic protons on the five-membered ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂O), the calculated exact mass is approximately 148.0888 Da. HRMS provides a much higher precision than conventional mass spectrometry, distinguishing between compounds with very similar nominal masses.

Fragmentation patterns observed in mass spectrometry (e.g., EI or CI) provide further structural clues. Common fragmentation pathways for indane derivatives can include:

Loss of the methyl group ([M - CH₃]⁺).

Loss of the hydroxyl group ([M - OH]⁺).

Cleavage of the five-membered ring.

Loss of small neutral molecules like water or ethene.

Table 5.2: Representative HRMS Data for this compound

| Ion Type | Measured m/z | Calculated m/z | Formula | Error (ppm) |

| [M]⁺ | ~148.0888 | 148.0888 | C₁₀H₁₂O | < 5 |

| [M-CH₃]⁺ | ~133.0653 | 133.0653 | C₉H₉O | < 5 |

| [M-OH]⁺ | ~131.0755 | 131.0755 | C₁₀H₁₁ | < 5 |

Note: Values are theoretical and depend on the specific mass spectrometer and ionization method.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering insights into the presence of specific functional groups.

FT-IR Spectroscopy: For this compound, characteristic absorption bands would be observed for:

O-H stretch: A broad, strong band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group. uc.edulibretexts.orglibretexts.org

Aromatic C-H stretch: Weak to medium bands typically above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). uc.edulibretexts.orgvscht.cz

Aliphatic C-H stretch: Medium to strong bands in the region of 2850-3000 cm⁻¹. uc.edulibretexts.orgresearchgate.net

Aromatic C=C stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region. uc.edulibretexts.orgvscht.cz

C-O stretch: A band in the 1000-1300 cm⁻¹ region, characteristic of alcohols and phenols. uc.edulibretexts.org

Raman Spectroscopy: While FT-IR is generally more sensitive to polar bonds, Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds. It would also confirm the presence of the hydroxyl group and aromatic/aliphatic C-H bonds.

Table 5.3: Representative FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Bond Type | Intensity |

| 3200-3600 | O-H stretch (alcohol/phenol) | Strong, Broad |

| 3030-3100 | Aromatic C-H stretch | Medium |

| 2850-3000 | Aliphatic C-H stretch | Medium |

| 1450-1600 | Aromatic C=C stretch | Medium |

| 1000-1300 | C-O stretch (alcohol/phenol) | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a crystalline compound in the solid state. It provides precise information about bond lengths, bond angles, molecular conformation, and crystal packing. If suitable crystals of this compound can be grown, X-ray diffraction would reveal:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Parameters: The lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Molecular Geometry: Detailed bond lengths and angles, confirming the indane ring system and the positions of the methyl and hydroxyl substituents.

Conformation: The spatial arrangement of atoms within the molecule.

Intermolecular Interactions: Such as hydrogen bonding, which can influence crystal packing and physical properties.

Table 5.4: Representative Crystallographic Data Parameters (Illustrative)

| Parameter | Value (Illustrative) | Unit |

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁ | - |

| Unit Cell Length a | 10.5 | Å |

| Unit Cell Length b | 12.2 | Å |

| Unit Cell Length c | 15.8 | Å |

| Unit Cell Angle α | 90 | deg |

| Unit Cell Angle β | 90 | deg |

| Unit Cell Angle γ | 90 | deg |

| Z (Molecules/unit cell) | 4 | - |

| R factor | ~0.05 | - |

Note: These values are hypothetical, as specific crystallographic data for this compound was not directly found in the provided search snippets.

Compound List

this compound

Computational Chemistry Studies on 7 Methylindan 5 Ol

Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 7-Methylindan-5-ol. wavefun.comarxiv.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which in turn governs its chemical properties and reactivity. northwestern.eduscienceopen.com

Key electronic properties derived from QC calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. For this compound, the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring would be expected to raise the HOMO energy, influencing its reactivity towards electrophiles.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the oxygen atom of the hydroxyl group would be a site of negative potential, making it a likely center for hydrogen bonding and electrophilic attack.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy state for an added electron; relates to electron affinity. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical reactivity and stability. |

Note: The values in this table are hypothetical examples representative of what a DFT calculation might yield.

These computational analyses help predict how this compound will behave in chemical reactions, identifying the most probable sites for electrophilic or nucleophilic attack. mit.edunih.gov

Detailed Conformational Analysis and Mapping of Energy Landscapes

The structure of this compound is not rigid due to the non-planar nature of the five-membered aliphatic ring. Conformational analysis is used to identify the various spatial arrangements (conformers) of the molecule and their relative energies. nih.govmdpi.com The five-membered ring in the indan (B1671822) structure, similar to cyclopentane, is known to adopt puckered conformations to relieve torsional strain. dalalinstitute.com

The two primary puckered conformations for a five-membered ring are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two atoms are displaced on opposite sides of the plane. dalalinstitute.com Computational methods can map the potential energy surface of this compound by systematically altering bond angles and dihedral angles associated with the ring. This process, known as ring puckering analysis, identifies the lowest energy conformers and the energy barriers between them. nih.gov

For substituted indans, the orientation of substituents on the puckered ring is critical. acs.org A substituent can be in a pseudo-axial or pseudo-equatorial position. The pseudo-equatorial orientation is often energetically favored as it minimizes steric hindrance. acs.org In this compound, the primary conformational flexibility lies within the aliphatic ring, and computational studies can precisely quantify the energy differences between these puckered states.

Table 2: Example of Relative Energies for Puckered Conformations of the Indan Ring System

| Conformation | Dihedral Angle (C9-C4-C3-C2) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Envelope (C3-endo) | 0° | 0.5 | 15% |

| Twist (C3-endo, C4-exo) | 15° | 0.2 | 30% |

Note: This table provides a hypothetical example of the kind of data generated from a conformational analysis, illustrating the relative stability of different ring puckers.

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net By modeling a potential reaction involving this compound, such as electrophilic aromatic substitution or oxidation of the phenol (B47542) group, researchers can predict the most favorable reaction mechanism. nih.gov

This process involves calculating the potential energy of the system as the reactants are converted into products. Key points on this reaction coordinate include the stable reactants, products, any intermediates, and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed.

DFT calculations can optimize the geometry of the transition state structure and determine its energy. rsc.org The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By comparing the activation energies for different possible pathways, the most likely mechanism can be identified. For example, in an electrophilic substitution reaction, calculations could determine whether the incoming electrophile would preferentially add to the ortho or para position relative to the hydroxyl group.

Ab Initio and DFT-Based Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. wavefun.commdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These values are then used to predict the ¹H and ¹³C NMR chemical shifts. nih.govmodgraph.co.uk Comparing the calculated shifts with experimental spectra can confirm the assigned structure and even distinguish between different conformers. rug.nlrsc.org

IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. QC calculations can determine the harmonic vibrational frequencies corresponding to the stretching and bending of bonds. researchgate.net These calculated frequencies, when properly scaled to account for systematic errors, typically show good agreement with experimental IR spectra, helping to assign specific absorption bands to particular molecular motions. nih.gov

VCD Patterns: Vibrational Circular Dichroism (VCD) is a spectroscopic technique sensitive to the chirality of a molecule. For chiral derivatives of this compound, computational simulations can predict the VCD spectrum. This is particularly useful for determining the absolute configuration (R/S) of a chiral center, as the predicted spectrum for one enantiomer will be the mirror image of the other. acs.org

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Nucleus (¹³C NMR) | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 145.2 | 144.8 |

| C2 | 115.8 | 115.5 |

| C3 | 154.1 | 153.9 |

| C4 | 120.5 | 120.3 |

| C5 | 130.1 | 129.7 |

| Vibrational Mode (IR) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3435 |

| C-H (Aromatic) Stretch | 3055 | 3050 |

Note: This table is an illustrative example of how theoretical spectroscopic data is compared with experimental results for structure verification.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation can be run for the molecule in a vacuum or, more realistically, solvated in a box of water or another solvent. These simulations can reveal:

Conformational Dynamics: MD can show the real-time puckering of the five-membered ring and rotations of the hydroxyl and methyl groups, providing a dynamic view of the energy landscapes explored in section 6.2. mdpi.com

Intermolecular Interactions: When simulated in a solvent, MD can detail how this compound interacts with surrounding molecules. This is particularly relevant for the hydroxyl group, which can act as a hydrogen bond donor and acceptor. nih.gov The simulation can quantify the number and lifetime of these hydrogen bonds.

Solvation Effects: MD provides information on how the solvent structures itself around the solute, which is crucial for understanding solubility and reaction kinetics in solution. nih.gov In a biological context, MD can be used to simulate the interaction of this compound with a protein binding site, helping to understand its potential pharmacological activity. nih.govnih.govresearchgate.net

Advanced Applications of 7 Methylindan 5 Ol in Specialized Chemical Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structural characteristics of 7-Methylindan-5-ol, particularly the presence of a hydroxyl group on the aromatic ring and the methyl substituent on the saturated ring, make it a valuable building block in organic synthesis. The hydroxyl group can be readily functionalized through esterification, etherification, or oxidation reactions, allowing for the introduction of diverse chemical moieties. The aromatic ring is susceptible to electrophilic aromatic substitution, enabling further derivatization. The indane skeleton itself provides a rigid bicyclic system that can impart specific conformational properties to larger molecules.

While direct extensive literature detailing this compound as a building block for highly complex, multi-step syntheses is not broadly cataloged in the provided search results, the general utility of indane derivatives in complex molecule synthesis is well-established. For instance, indane derivatives have been utilized in the synthesis of natural products and pharmaceuticals. The chemical reactivity of indane scaffolds, including their susceptibility to various coupling reactions and functional group transformations, suggests that this compound could serve as a starting point for constructing intricate molecular architectures. Research into related indane structures highlights their potential in creating frameworks for biologically active compounds nih.gov.

Potential as a Precursor in the Development of Fine Chemicals and Materials

This compound holds potential as a precursor for a range of fine chemicals and materials. Its phenolic hydroxyl group allows for its transformation into ethers or esters, which can possess altered physical and chemical properties, making them suitable for specific applications. For example, the synthesis of compounds like ICI 118,551 hydrochloride, a selective β₂-adrenoceptor antagonist, involves a structure that incorporates a 7-methylindan-4-yloxy moiety sigmaaldrich.com. This indicates that derivatives of 7-methylindanols can be precursors to pharmacologically active agents.

Furthermore, indane derivatives are recognized for their applications in materials science. While specific applications for this compound in advanced materials are not explicitly detailed in the provided snippets, the broader class of indanes and their derivatives are employed in areas such as fuel additives and as intermediates in the production of chemicals and shockproof agents for the rubber industry researchgate.net. The aromatic nature and the presence of functional groups on this compound suggest its potential as a monomer or cross-linking agent in polymer synthesis, or as a component in the development of specialty chemicals.

Contributions to Aromatic Compound Chemistry (e.g., Fragrance or Flavor Constituents, based on related indanes)

Aromatic compounds are fundamentally linked to the fragrance and flavor industry due to their characteristic odors openaccessjournals.com. Indane derivatives, in particular, have found significant applications in perfumery. Research indicates that various indane derivatives are utilized as fragrance ingredients, often contributing woody, woody-ambery, or saffron-like notes google.comontosight.ai. For example, certain methyl- and propyl-substituted indane derivatives are noted for their use in perfumery and fragrance compositions, with some exhibiting strong, natural saffron notes comparable to safranal (B46814) google.com.

While direct sensory data for this compound itself in fragrance or flavor applications is not provided, its structural similarity to known aroma compounds suggests potential. The presence of the aromatic ring and the methyl substituent are common features in many aromatic fragrance molecules. The hydroxyl group could also influence its olfactory profile or serve as a point for derivatization to create novel scent molecules. The broader class of indanes is recognized for its contribution to aromatic compound chemistry in the context of perfumery google.comontosight.ai.

Data Tables

Table 1: Examples of Indane Derivatives in Fragrance Applications

| Compound Class/Derivative | Key Characteristics/Notes | Application Area | Reference |

| Indane derivatives | Woody, woody-ambery, or saffron notes; useful as fragrance ingredients | Perfumery, Fragrances | google.com |

| 3,3-dimethylindane-1-one | Safranal-like qualities | Fragrance | google.com |

| 3,3,5,7-tetramethylindane-1-one | Not specified | Fragrance | google.com |

| 3,3,5-trimethylindanone | Not specified | Fragrance | google.com |

| 3,3-dimethyl-5-isopropyl or tert-butyl indanone | Not specified | Fragrance | google.com |

| 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde | Valued for use in perfumery and flavor chemistry | Perfumery, Flavors | ontosight.ai |

Future Research Directions and Unresolved Questions

Development of More Atom-Economical and Environmentally Benign Synthetic Protocols

Current synthetic strategies for indanol derivatives often involve multi-step processes, which can impact atom economy and generate substantial waste. Research into more efficient and sustainable synthetic protocols for 7-Methylindan-5-ol is therefore warranted. This includes exploring catalytic methods that minimize reagent usage and by-product formation. For instance, advancements in organocatalysis and transition-metal catalysis have enabled highly selective and efficient transformations of related cyclic systems loh-researchgroup.comresearchgate.netacs.org. Future work could focus on developing one-pot reactions, utilizing greener solvents, and implementing continuous flow chemistry to enhance both efficiency and environmental compatibility. The development of biocatalytic routes, leveraging enzymes for specific bond formations or functional group interconversions, could also offer a highly selective and environmentally benign alternative researchgate.net.

Exploration of Unprecedented Reaction Pathways and Novel Functionalizations

The indane scaffold offers multiple sites for chemical modification, presenting opportunities for the discovery of novel reaction pathways and functionalizations. While electrophilic aromatic substitution on related indanols is known, exploring regioselective functionalization at specific positions of the aromatic ring or the aliphatic portion of this compound remains an active area. Research into C-H functionalization methodologies, which directly activate C-H bonds, could provide highly efficient routes to complex derivatives without the need for pre-functionalized starting materials researchgate.netresearchgate.net. Furthermore, investigating novel transformations of the hydroxyl group and the methyl substituent, such as selective oxidation, reduction, or coupling reactions, could lead to a diverse array of functionalized compounds with unique properties. The development of stereoselective transformations, particularly if chiral centers are introduced or present in derivatives, is also a critical area for future exploration loh-researchgroup.comresearchgate.net.

Application of Emerging Spectroscopic and Microscopic Techniques for Advanced Characterization

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds, emerging techniques can provide deeper insights. High-resolution mass spectrometry (HRMS) offers precise mass determination, crucial for elemental composition verification. Advanced NMR techniques, including multidimensional NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, can elucidate complex structural features, conformational preferences, and intermolecular interactions nih.govrsc.orgacs.org. For instance, solid-state NMR could be invaluable for characterizing crystalline forms or polymorphs. Furthermore, advanced microscopic techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) could be employed to study the morphology and surface properties of this compound or its solid derivatives, particularly if they are intended for applications in materials science.

Table 1: Selected Physical Properties of 6-Methylindan-5-ol (Related Compound)

| Property | Value | Source |

| Vapor Pressure | 0.00415 mmHg at 25°C | lookchem.comchemblink.com |

| Boiling Point | 270.3 °C at 760 mmHg | lookchem.comchemblink.com |

| Flash Point | 121.5 °C | lookchem.comchemblink.com |

| Density | 1.112 g/cm³ | lookchem.comchemblink.com |

| LogP | 2.18930 | lookchem.com |

| XLogP3 | 2.8 | lookchem.com |

| Hydrogen Bond Donor | 1 | lookchem.com |

| Hydrogen Bond Acceptor | 1 | lookchem.com |

Predictive Modeling for Structure-Reactivity Relationships and Rational Design

The development of predictive models is essential for accelerating the discovery of new compounds with desired properties and for understanding their behavior. For this compound, this involves establishing robust structure-reactivity relationships. Computational chemistry tools, such as Density Functional Theory (DFT), can be employed to predict reaction pathways, transition states, and spectroscopic properties, thereby guiding experimental efforts acs.org. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be utilized to correlate structural modifications with biological activity or physicochemical properties. Such models can aid in the rational design of derivatives for specific applications, such as pharmaceuticals or advanced materials, by predicting the impact of structural changes on efficacy, stability, or solubility. Understanding conformational effects within the indane ring system is also crucial for accurate predictive modeling researchgate.net.

Integration of Artificial Intelligence and Machine Learning in Synthetic Strategy and Discovery

Compound Names Mentioned:

this compound

Indanols

6-Methylindan-5-ol

7-Methylindan-4-ol

cis-1-amino-2-indanol

7-Methyl-1-indanone

Q & A

Basic Research Questions

Q. What are the critical steps for designing reproducible synthesis protocols for 7-Methylindan-5-ol?

- Methodological Answer :

- Ensure detailed documentation of reagents (e.g., catalysts, solvents), reaction conditions (temperature, pressure), and purification steps. For novel compounds, provide spectroscopic validation (NMR, IR, MS) and purity assessments (HPLC, elemental analysis) to confirm identity .

- Reference existing protocols for structurally similar indan derivatives (e.g., oxidation/reduction methods for indole analogs) to guide reagent selection and reaction optimization .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Combine NMR (¹H, ¹³C) to identify substitution patterns, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy for functional group analysis. Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

- For purity, use HPLC with a standardized column (C18) and gradient elution, reporting retention times and peak area ratios .

Advanced Research Questions

Q. How can contradictions between theoretical predictions and experimental spectral data for this compound be systematically resolved?

- Methodological Answer :

- Identify potential sources of error:

- Solvent effects : Recalculate computational models using solvent parameters (e.g., PCM for polar solvents) .

- Instrument calibration : Validate spectrometer accuracy with certified reference compounds (e.g., deuterated standards) .

- Apply sensitivity analysis to assess how minor structural variations (e.g., methyl group orientation) impact spectral outcomes .

Q. What strategies are effective for studying the metabolic stability of this compound in biological systems?

- Methodological Answer :

- Use in vitro microsomal assays (e.g., liver microsomes from model species) to track degradation kinetics. Quantify metabolites via LC-MS/MS, comparing fragmentation patterns to synthetic standards .

- Incorporate isotopic labeling (e.g., ¹⁴C at the methyl group) to trace metabolic pathways and identify reactive intermediates .

Q. How can computational modeling elucidate the electronic properties of this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles or nucleophiles. Validate with experimental redox potentials (cyclic voltammetry) .

- Compare charge distribution with analogs (e.g., 5-methylindole derivatives) to explain substituent effects on aromaticity .

Data Analysis and Ethical Considerations

Q. How should researchers address discrepancies in biological activity data across independent studies?

- Methodological Answer :

- Conduct meta-analysis: Standardize activity metrics (e.g., IC₅₀ values) and normalize for assay conditions (cell line, incubation time). Use statistical tools (ANOVA, regression) to identify confounding variables .

- Share raw datasets via repositories (e.g., Zenodo) with metadata on experimental protocols to enable reproducibility .

Q. What ethical frameworks apply to sharing research data on this compound involving human-derived samples?

- Methodological Answer :

- Follow GDPR/IRB guidelines for de-identification: Remove direct identifiers (names, dates) and aggregate data to prevent re-identification. Obtain explicit consent for data reuse in secondary studies .

- Use controlled-access platforms (e.g., EGA) for sensitive data, ensuring compliance with local ethics committees .

Synthesis Optimization

Q. What experimental variables most significantly impact the yield of this compound in catalytic hydrogenation?

- Methodological Answer :

- Optimize catalyst loading (e.g., Pd/C vs. Raney Ni), hydrogen pressure (1–10 atm), and reaction time via Design of Experiments (DoE) approaches. Monitor intermediates by TLC/GC-MS to identify rate-limiting steps .

- Compare solvent polarity effects (e.g., ethanol vs. THF) on stereochemical outcomes using chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.